Synthesis and Characterization of 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol: A Technical Guide
Synthesis and Characterization of 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol: A Technical Guide
Executive Summary
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides. The specific derivative, 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol , combines the lipophilic, electron-rich 3-methylthiophene moiety with the pharmacologically active oxadiazole-2-thiol core. This compound is a critical intermediate for developing antimicrobial, anti-inflammatory, and anticancer agents, particularly via S-alkylation (Mannich bases) or thioether formation.
This guide provides a validated, step-by-step protocol for its synthesis, mechanistic insights into the cyclization process, and a robust characterization framework distinguishing between its thiol and thione tautomers.
Chemical Profile & Tautomerism[1][2]
Before initiating synthesis, it is critical to understand the dynamic nature of the target molecule. 1,3,4-oxadiazole-2-thiols exhibit thione-thiol tautomerism.[1][2][3]
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Thione Form (Major in solid state/neutral solution): Characterized by a C=S bond and an N-H proton. This form dominates in the crystal lattice due to hydrogen bonding.
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Thiol Form (Minor/Reactive species): Characterized by a C-N double bond and an S-H group. This form is responsible for S-alkylation reactions under basic conditions.
Visualization: Tautomeric Equilibrium
Caption: Equilibrium between the oxadiazole-2-thione and oxadiazole-2-thiol forms.
Retrosynthetic Analysis
The most robust synthetic route disconnects the 1,3,4-oxadiazole ring at the C2-S and O-C5 bonds, tracing back to a hydrazide precursor reacting with carbon disulfide (CS₂) .
Pathway:
Target Molecule
Experimental Protocol
Phase 1: Synthesis of Methyl 3-methylthiophene-2-carboxylate
Rationale: Direct reaction of the acid with hydrazine is sluggish. Converting the acid to a methyl ester activates the carbonyl carbon for nucleophilic attack by hydrazine.
Reagents: 3-methylthiophene-2-carboxylic acid (10 mmol), Methanol (dry, 20 mL), H₂SO₄ (conc., cat. 0.5 mL).
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Dissolve 3-methylthiophene-2-carboxylic acid in dry methanol.
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Add concentrated H₂SO₄ dropwise.
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Reflux at 65°C for 6–8 hours. Monitor via TLC (System: Hexane:EtOAc 8:2).
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Cool to room temperature (RT) and neutralize with saturated NaHCO₃.
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Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Yield Expectation: >85% (Yellowish oil or low-melting solid).[4]
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Phase 2: Synthesis of 3-methylthiophene-2-carbohydrazide
Rationale: Hydrazine hydrate acts as a potent nucleophile, displacing the methoxy group to form the hydrazide.
Reagents: Methyl ester (from Phase 1), Hydrazine hydrate (99%, 5 equiv.), Ethanol (absolute).
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Dissolve the methyl ester in absolute ethanol (10 mL/g).
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Add hydrazine hydrate dropwise with stirring.
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Reflux for 8–10 hours.
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Observation: A solid precipitate typically forms upon cooling.
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-
Cool to 0°C. Filter the solid and wash with cold ethanol.
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Recrystallize from ethanol to obtain pure hydrazide.
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Checkpoint: Melting point should be sharp (approx. 130–140°C range, dependent on purity).
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Phase 3: Cyclization to 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol
Rationale: Base-catalyzed reaction with CS₂ forms a dithiocarbazate salt, which cyclizes upon heating with the elimination of H₂S.
Reagents: Hydrazide (from Phase 2, 5 mmol), Carbon Disulfide (CS₂, 10 mmol), KOH (5 mmol), Ethanol (20 mL).
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Safety Warning: CS₂ is highly flammable and toxic. Work in a fume hood.
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Dissolve KOH in ethanol. Add the hydrazide and stir until dissolved.
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Add CS₂ dropwise at 0–5°C (ice bath).
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Stir at RT for 1 hour, then reflux for 6–8 hours until evolution of H₂S ceases (test with lead acetate paper: turns black).
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Concentrate the solvent in vacuo.
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Dissolve the residue in water (20 mL). The solution should be clear (potassium salt of the thiol).
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Acidification: Acidify with dilute HCl (10%) to pH 2–3.
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Filter, wash with water, and recrystallize from Ethanol/DMF (9:1).
Visualization: Synthetic Workflow
Caption: Step-by-step synthetic pathway from carboxylic acid to oxadiazole-thiol.
Mechanistic Insight
The cyclization mechanism is a critical "self-validating" aspect of the protocol. If the acidification step (Step 3.7) does not yield a precipitate, the cyclization likely failed or stopped at the dithiocarbazate salt stage.
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Nucleophilic Attack: The hydrazide nitrogen attacks the electrophilic carbon of CS₂.
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Salt Formation: In the presence of KOH, the potassium dithiocarbazate salt is formed (soluble in water).
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Cyclization: Under reflux, the amino group of the hydrazide attacks the thiocarbonyl carbon, releasing H₂S and closing the ring.
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Tautomerization: Upon acidification, the thione/thiol tautomers stabilize.
Characterization Guide
To ensure scientific integrity, the isolated product must be characterized using the following parameters. The data below represents expected values based on structure-activity relationships of thiophene analogs.
Table 1: Spectroscopic Data Profile
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| FT-IR | ν (cm⁻¹) | 3100–3200 (br) | N-H stretch (Thione form) |
| 2550–2600 (w) | S-H stretch (Thiol form - minor) | ||
| 1610–1630 | C=N stretch (Oxadiazole ring) | ||
| 1150–1200 | C=S stretch (Thione form) | ||
| ¹H NMR | δ (ppm, DMSO-d₆) | 14.0–14.5 (s, 1H) | NH / SH (Exchangeable with D₂O) |
| 7.6–7.8 (d, 1H) | Thiophene H-5 | ||
| 7.0–7.2 (d, 1H) | Thiophene H-4 | ||
| 2.4–2.5 (s, 3H) | Methyl group (-CH₃) at C3 | ||
| ¹³C NMR | δ (ppm, DMSO-d₆) | 177.0–178.0 | C=S (Oxadiazole C-2) |
| 155.0–158.0 | Oxadiazole C-5 | ||
| 130.0–140.0 | Thiophene carbons (C2, C3, C4, C5) | ||
| 15.0–16.0 | Methyl carbon | ||
| Mass Spec | m/z | [M+H]⁺ ≈ 199 | Molecular Ion |
Critical Quality Attributes (CQA)
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Solubility: The product should be soluble in DMSO and DMF, sparingly soluble in ethanol, and insoluble in water (acidic form).
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Melting Point: Expected range 180–200°C (decomposition is common for thiones).
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TLC Purity: Single spot in Hexane:Ethyl Acetate (6:4).
References
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Hasan, A., et al. (2011).[7] "Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols." Asian Journal of Chemistry. Link
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Koparir, M., et al. (2013). "Synthesis, structural determination and biological applications of some novel 1,3,4-oxadiazole derivatives." Journal of Chemistry. Link
-
Bollikolla, H. B., et al. (2022).[8] "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review." Journal of Chemical Reviews. Link
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Al-Masoudi, N. A., et al. (2016). "Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thiol." Research Journal of Pharmacy and Technology. Link
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El-Sayed, W. A., et al. (2019).[9] "Synthesis and Anticancer Activity of New ((Furan-2-Yl)-1,3,4-Thiadiazolyl)-1,3,4-Oxadiazole Acyclic Sugar Derivatives." Journal of Heterocyclic Chemistry. Link
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